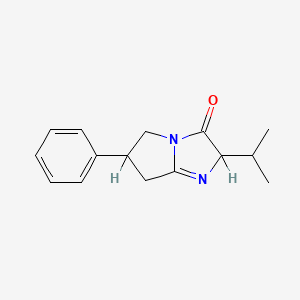![molecular formula C17H14N4O3 B14449084 N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide CAS No. 77746-91-9](/img/structure/B14449084.png)
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a methyl group and a nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide. This intermediate is then subjected to further reactions to introduce the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis processes to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and automated synthesis to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the benzylic position .
科学的研究の応用
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and benzamide derivatives, such as:
- N-(4-methyl-3-nitrophenyl)benzamide
- 4-Methyl-N-(2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide
Uniqueness
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
77746-91-9 |
|---|---|
分子式 |
C17H14N4O3 |
分子量 |
322.32 g/mol |
IUPAC名 |
N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14N4O3/c1-12-11-16(18-17(22)13-5-3-2-4-6-13)20(19-12)14-7-9-15(10-8-14)21(23)24/h2-11H,1H3,(H,18,22) |
InChIキー |
BMAMQAZJYKHCSM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


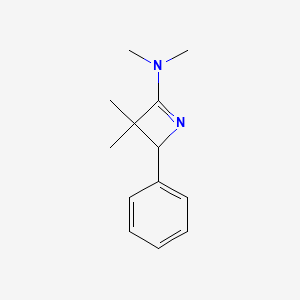
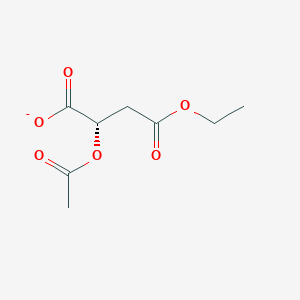
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)

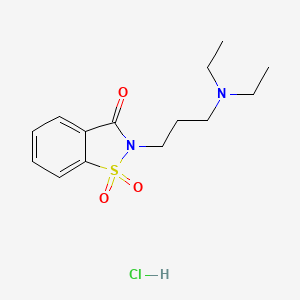
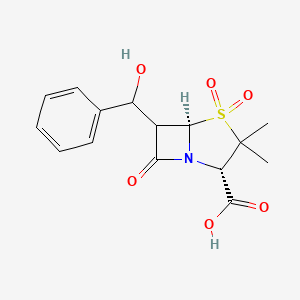
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
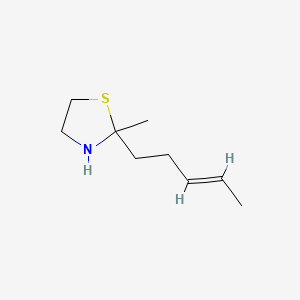
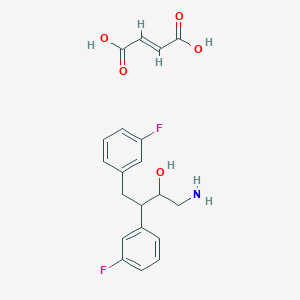
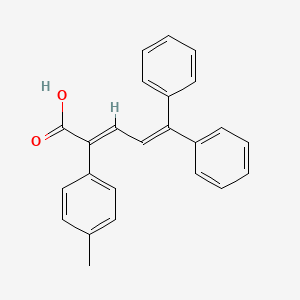

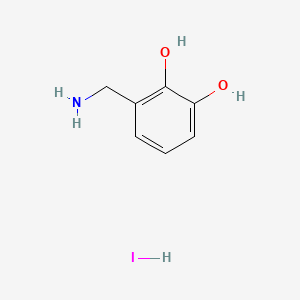
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
